molecular formula C18H13N3O6 B3905489 N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3905489
M. Wt: 367.3 g/mol
InChI Key: LPRFQXHABVZVAS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide, commonly known as N-Acetylaminochromone (NAC), is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAC belongs to the class of chromone derivatives, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed that N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to possess potent anti-inflammatory and antioxidant properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to scavenge free radicals and reactive oxygen species. N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high solubility in water, which makes it easy to dissolve and prepare. However, one limitation of using N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potential toxicity at high concentrations, which may affect cell viability and experimental outcomes.

Future Directions

There are several future directions for the research on N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide. One potential area of interest is the development of N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide-based therapeutics for the treatment of neurodegenerative disorders. Another potential area of interest is the investigation of the potential synergistic effects of N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide and to optimize its therapeutic potential.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-acetamidophenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6/c1-10(22)19-12-2-4-13(5-3-12)20-17(23)15-9-11-8-14(21(25)26)6-7-16(11)27-18(15)24/h2-9H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRFQXHABVZVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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